molecular formula C7H11N3O2 B1361029 1-isopropyl-3-methyl-4-nitro-1H-pyrazole CAS No. 1172475-45-4

1-isopropyl-3-methyl-4-nitro-1H-pyrazole

Cat. No. B1361029
M. Wt: 169.18 g/mol
InChI Key: DNAWRQUADBGXSR-UHFFFAOYSA-N
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Patent
US08569298B2

Procedure details

To a stirred of solution of 3-methyl-4-nitro-1H-pyrazole (0.3 g, 2.4 mmol) in DMF (10 mL) was added potassium carbonate (0.4 g, 2.9 mmol) and 2-iodopropane (0.72 mL, 7.2 mmol). The solution was stirred at room temperature for 3 hours. The reaction mixture was poured into water (50 mL) and extracted into ether (4×30 mL). The combined ethereal extracts were dried (MgSO4) and the solvent removed under vacuum to give a pale yellow oil. Several purifications were performed via column chromatography (SiO2; 200 equiv. 100% DCM) to give 1-isopropyl-3-methyl-4-nitropyrazole (11 mg, 93% isomeric purity). This was combined with another batch (110 mg, purified identically).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][NH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH:17]([CH3:19])[CH3:18].O>CN(C=O)C.C(Cl)Cl>[CH:17]([N:4]1[CH:5]=[C:6]([N+:7]([O-:9])=[O:8])[C:2]([CH3:1])=[N:3]1)([CH3:19])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
CC1=NNC=C1[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.72 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted into ether (4×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 2.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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